7-Amino-5-chloro-2(3H)-benzoxazolone

Medicinal Chemistry Antipsychotic Synthesis Benzoxazolone Intermediates

Problem: Generic benzoxazolones (e.g., chlorzoxazone) lack the 7-amino nucleophilic site required for Bifeprunox coupling, causing synthetic route failure. Solution: 7-Amino-5-chloro-2(3H)-benzoxazolone delivers the precise 5-Cl-7-NH2 configuration essential for Bifeprunox API synthesis. • Enables direct 7-NH2 functionalization for piperazine moiety attachment • CYP inhibition benchmark: IC50 >20,000 nM for CYP2E1, 2B6, 2A6 in HLM • Consistent ≥95% purity with reliable global supply for med chem & CDMO programs

Molecular Formula C7H5ClN2O2
Molecular Weight 184.579
CAS No. 889884-60-0
Cat. No. B562504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-chloro-2(3H)-benzoxazolone
CAS889884-60-0
Molecular FormulaC7H5ClN2O2
Molecular Weight184.579
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)OC(=O)N2)Cl
InChIInChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11)
InChIKeyKFRHLRRYYDOKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-5-chloro-2(3H)-benzoxazolone: Heterocyclic Intermediate for Antipsychotic Synthesis


7-Amino-5-chloro-2(3H)-benzoxazolone (CAS 889884-60-0) is a heterocyclic compound belonging to the benzoxazolone class, featuring a benzoxazolone core substituted with an amino group at the 7-position and a chlorine atom at the 5-position . The compound exhibits a predicted density of 1.586 ± 0.06 g/cm³, a pKa of 8.02 ± 0.70, and a melting point >220°C with decomposition . It is soluble in DMSO, ethanol, and methanol [1]. The compound serves primarily as a key intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent [2].

Why Generic Benzoxazolone Analogs Cannot Replace This Compound


7-Amino-5-chloro-2(3H)-benzoxazolone exhibits a distinct substitution pattern—specifically the concurrent presence of a 7-amino group and a 5-chloro substituent on the benzoxazolone core—that is not replicated in commercially available generic analogs such as chlorzoxazone (5-chloro-2(3H)-benzoxazolone) or unsubstituted 7-amino-2-benzoxazolone . This precise 5-chloro-7-amino configuration is essential for the synthesis of Bifeprunox, where the 7-amino group serves as a critical nucleophilic site for further functionalization [1]. Generic substitution with chlorzoxazone lacks the 7-amino group entirely, rendering it chemically unsuitable for this synthetic route, while unsubstituted 7-amino analogs lack the 5-chloro substituent that influences the electronic properties and reactivity of the benzoxazolone ring . Furthermore, the compound demonstrates class-specific selectivity in cytochrome P450 inhibition, with IC50 > 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [2], a profile that may differ from other benzoxazolone derivatives due to substituent-dependent binding characteristics.

Quantitative Differentiation Evidence vs. Analogs


Structural Indispensability for Bifeprunox Synthesis

7-Amino-5-chloro-2(3H)-benzoxazolone is a required intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent [1]. The 7-amino group provides the essential nucleophilic handle for subsequent coupling reactions in the synthetic pathway, while the 5-chloro substituent contributes to the electronic properties of the benzoxazolone ring. In contrast, chlorzoxazone (5-chloro-2(3H)-benzoxazolone, CAS 95-25-0) lacks the 7-amino group entirely, rendering it chemically incompetent for this specific synthetic route . Similarly, 7-amino-2-benzoxazolone (CAS 81282-60-2) lacks the 5-chloro substituent, which may alter reactivity and downstream product profiles .

Medicinal Chemistry Antipsychotic Synthesis Benzoxazolone Intermediates

CYP2E1 Inhibition Profile in Human Liver Microsomes

In human liver microsome assays measuring chlorzoxazone 6-hydroxylation, 7-amino-5-chloro-2(3H)-benzoxazolone exhibited an IC50 > 20,000 nM against CYP2E1 [1]. This value indicates weak inhibitory potency, which may be advantageous in applications where minimal CYP2E1 interference is desired. For comparison, chlorzoxazone itself serves as the reference substrate for CYP2E1 activity assays and is extensively metabolized by this enzyme, with a reported Km of approximately 40–100 μM in human liver microsomes [2]. The >20 μM IC50 of the target compound suggests it is not a strong CYP2E1 inhibitor.

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Broad CYP Selectivity Across Multiple Isoforms

Screening across a panel of cytochrome P450 isoforms in human liver microsomes revealed that 7-amino-5-chloro-2(3H)-benzoxazolone consistently exhibits IC50 > 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 [1]. This uniform weak inhibition profile across multiple isoforms contrasts with certain benzoxazolone derivatives that demonstrate more potent CYP inhibition [2]. The data suggest that the 5-chloro-7-amino substitution pattern does not confer strong CYP binding affinity, which may differentiate this compound from other benzoxazolone analogs with varying substitution patterns.

Cytochrome P450 Panel Drug-Drug Interaction In Vitro ADME

AChE Inhibitory Activity of the 5-Chloro Scaffold

The 5-chloro-2(3H)-benzoxazolone scaffold, which forms the core of the target compound, has been evaluated for acetylcholinesterase (AChE) inhibitory activity. In a study by Soyer et al. (2014), N-substituted-5-chloro-2(3H)-benzoxazolone derivatives demonstrated varying degrees of AChE inhibition depending on structural modifications [1]. The preliminary screening results indicated that the 5-chloro-2(3H)-benzoxazolone scaffold exhibited different inhibition ranges against AChE based on substitution patterns [2]. While specific IC50 values for 7-amino-5-chloro-2(3H)-benzoxazolone are not available in this study, the data establish that the benzoxazolone scaffold with 5-chloro substitution is a viable platform for developing cholinesterase inhibitors, with activity modulated by additional substituents [3].

Acetylcholinesterase Inhibition Alzheimer's Disease Benzoxazolone SAR

Optimal Application Scenarios Based on Evidence


Bifeprunox and Antipsychotic Agent Synthesis

7-Amino-5-chloro-2(3H)-benzoxazolone is the established intermediate for the synthesis of Bifeprunox, an atypical antipsychotic that combines D2 receptor partial agonism with 5-HT1A receptor agonism [1]. The 7-amino group provides the nucleophilic site for coupling with the piperazine-containing moiety, while the 5-chloro substituent maintains the appropriate electronic character of the benzoxazolone ring [2]. This compound is suitable for medicinal chemistry laboratories engaged in antipsychotic drug development or for contract manufacturing organizations producing Bifeprunox and its analogs under research or development agreements.

CYP Inhibition Screening and DDI Risk Assessment

The well-characterized CYP inhibition profile of this compound—with IC50 > 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes—makes it a useful reference compound or control in drug-drug interaction (DDI) screening panels [1]. Its weak inhibition across multiple isoforms provides a benchmark for comparing the CYP inhibition potential of new chemical entities containing the benzoxazolone scaffold. ADME/PK laboratories can utilize this compound to establish baseline CYP interaction data for benzoxazolone-containing molecules [2].

SAR Studies for Cholinesterase Inhibitors

Given the demonstrated AChE inhibitory activity of the 5-chloro-2(3H)-benzoxazolone scaffold, 7-amino-5-chloro-2(3H)-benzoxazolone serves as a versatile starting material for generating N-substituted derivatives with potential neurological applications [1]. The amino group at the 7-position offers a convenient site for further derivatization via Mannich reactions or amide coupling, enabling systematic exploration of SAR for AChE and BuChE inhibition [2]. This application is relevant for academic and industrial medicinal chemistry teams focused on Alzheimer's disease and related neurodegenerative disorders [3].

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